

Spectroscopic Profile of 2-(Pyridin-4-YL)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Pyridin-4-YL)acetonitrile

Cat. No.: B076164

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for the compound **2-(Pyridin-4-YL)acetonitrile** (CAS No. 13121-99-8). The document is structured to offer readily accessible data for researchers, including tabulated spectral information, detailed experimental protocols for data acquisition, and visualized workflows for the spectroscopic techniques.

Compound Information

- IUPAC Name: **2-(pyridin-4-yl)acetonitrile**
- Synonyms: 4-Pyridylacetonitrile, 4-Pyridineacetonitrile, 4-Cyanomethylpyridine
- Molecular Formula: C₇H₆N₂
- Molecular Weight: 118.14 g/mol
- Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-(Pyridin-4-YL)acetonitrile**.

Table 1: ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.40 - 8.26	m	2H	H-2, H-6 (Pyridine Ring)
7.10 - 7.08	m	2H	H-3, H-5 (Pyridine Ring)
4.14	s	2H	-CH ₂ - (Methylene)

Note: Data sourced from patent literature; multiplicity and integration have been interpreted for chemical consistency.

[\[1\]](#)

Table 2: Mass Spectrometry (MS) Data

m/z Value	Ion Type
119	[M+H] ⁺

Note: Data suggests the molecular ion peak, likely observed as the protonated molecule.[\[1\]](#)

Table 3: ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
Data Not Available	-

Note: Experimental ^{13}C NMR data for 2-(Pyridin-4-YL)acetonitrile was not available in the searched public databases and literature.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
Data Not Available	-

Note: Experimental IR absorption data for 2-(Pyridin-4-YL)acetonitrile was not available in the searched public databases and literature. A characteristic nitrile (C≡N) stretch is expected in the range of 2260-2240 cm⁻¹.

Experimental Protocols

The following are detailed methodologies representative of the experiments used to obtain the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H Nuclear Magnetic Resonance spectra for structural elucidation.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **2-(Pyridin-4-YL)acetonitrile** is dissolved in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.
- Data Acquisition:
 - The instrument is tuned to the ¹H frequency.
 - The sample is locked on the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - A standard one-pulse ¹H experiment is run at ambient temperature.
 - The spectral width is set to cover the expected range of chemical shifts (e.g., 0-10 ppm).

- A sufficient number of scans (e.g., 16 or 32) are acquired to ensure an adequate signal-to-noise ratio.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed.
 - Phase correction is applied to the resulting spectrum.
 - The baseline is corrected.
 - The spectrum is referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.
 - Signals are integrated, and chemical shifts and coupling constants are determined.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (General Electrospray Ionization - ESI):

- Sample Preparation: A dilute solution of **2-(Pyridin-4-YL)acetonitrile** is prepared in a suitable solvent like methanol or acetonitrile (with 0.1% formic acid to promote protonation).
- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.
- Data Acquisition:
 - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - The instrument is operated in positive ion mode to detect protonated molecules ($[\text{M}+\text{H}]^+$).
 - The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

- Key source parameters like capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to maximize the signal of the ion of interest.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of the solid **2-(Pyridin-4-YL)acetonitrile** powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is collected.
 - The sample is brought into firm contact with the crystal using a pressure clamp.
 - The sample spectrum is acquired over the mid-IR range (typically 4000-400 cm^{-1}).
 - A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The frequencies of the absorption bands are then identified and correlated with specific molecular vibrations and functional groups.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

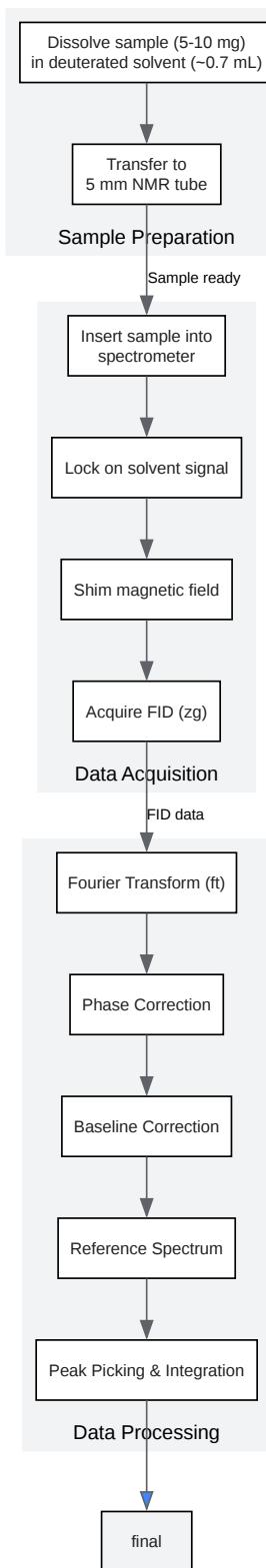


Diagram 1: NMR Data Acquisition Workflow

[Click to download full resolution via product page](#)

Diagram 1: NMR Data Acquisition Workflow

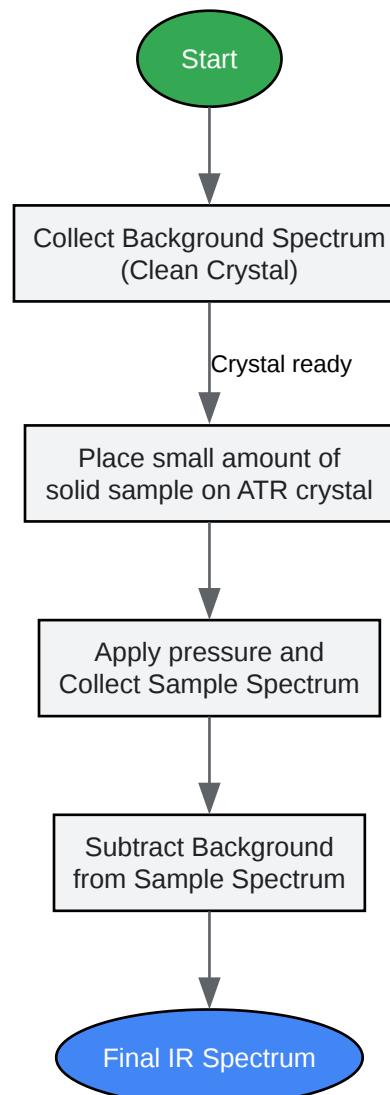


Diagram 2: FTIR-ATR Data Acquisition Workflow

[Click to download full resolution via product page](#)

Diagram 2: FTIR-ATR Data Acquisition Workflow

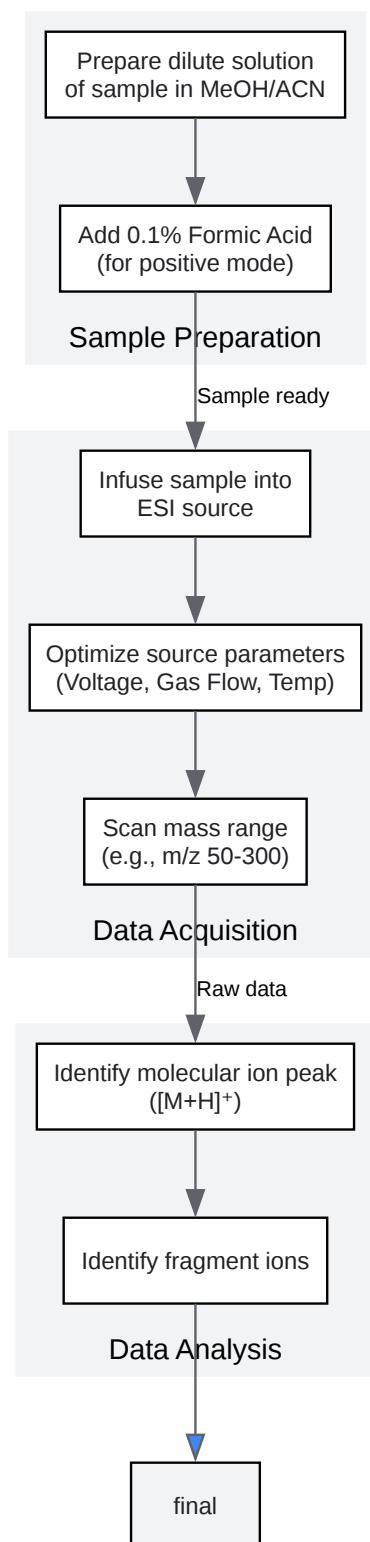


Diagram 3: ESI-MS Data Acquisition Workflow

[Click to download full resolution via product page](#)

Diagram 3: ESI-MS Data Acquisition Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Pyridin-4-YL)acetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076164#spectroscopic-data-nmr-ir-ms-for-2-pyridin-4-yl-acetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com